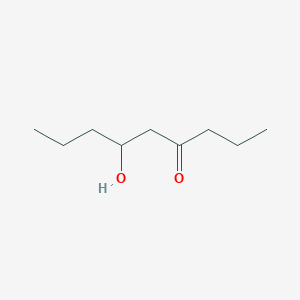

6-Hydroxy-4-nonanone

Description

Structure

3D Structure

Properties

CAS No. |

52762-53-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

6-hydroxynonan-4-one |

InChI |

InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 |

InChI Key |

MRCPQWJUIUDGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC(=O)CCC)O |

Origin of Product |

United States |

Foundational & Exploratory

6-Hydroxy-4-nonanone: A Technical Overview of a Sparsely Characterized Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-nonanone is a beta-hydroxy ketone with the molecular formula C9H18O2. While its basic chemical identifiers and computed properties are documented, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined physical data and a complete absence of studies regarding its biological activity and potential pharmacological applications. This technical guide consolidates the available information on this compound, presenting its known chemical properties and a plausible synthetic route. It is critical to note for the intended audience that this molecule represents a largely uncharacterized chemical entity, offering potential opportunities for novel research in synthetic chemistry and drug discovery.

Core Chemical Properties

Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | 6-hydroxynonan-4-one | PubChem[2] |

| CAS Number | 52762-53-5 | Guidechem[3] |

| Molecular Formula | C9H18O2 | Guidechem[3], PubChem[2] |

| Canonical SMILES | CCCC(CC(=O)CCC)O | PubChem[2] |

| InChI | InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 | PubChem[2] |

| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Data (Computed)

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | Guidechem[3], PubChem[2] |

| Monoisotopic Mass | 158.130679813 Da | PubChem[2] |

| XLogP3-AA | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

| Complexity | 110 | PubChem[2] |

| Heavy Atom Count | 11 | Guidechem[3] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not published. However, based on its structure as a β-hydroxy ketone, a plausible and common synthetic route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154).

Proposed Synthesis Route: Aldol Condensation

The synthesis of this compound can be envisioned through a crossed aldol condensation between the enolate of pentan-2-one and butyraldehyde.

General Experimental Protocol (Aldol Condensation)

The following is a generalized protocol for a base-catalyzed aldol condensation to form a β-hydroxy ketone. This should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentan-2-one (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reactant: Add butyraldehyde (1.0-1.2 equivalents) to the solution.

-

Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath to control the reaction rate), slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 2M NaOH).[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature and databases. For reference, the related compound, 4-nonanone (B1580890) (CAS 4485-09-0), has been characterized, and its spectral data are available in public databases such as the NIST WebBook and PubChem.[5][6][7][8][9] Researchers synthesizing this compound would need to perform full characterization.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature reveals no published studies on the biological activity, pharmacology, or any associated signaling pathways of this compound. This compound has not been reported as a natural product, a metabolite, or a synthetic molecule with tested biological effects.

Conclusion and Future Directions

This compound is a simple organic molecule whose chemical properties are primarily known through computational methods. The lack of experimental data and biological studies makes it an open area for investigation. For researchers in drug development and medicinal chemistry, this compound could serve as a novel scaffold or starting material. Future research should focus on:

-

Optimized Synthesis and Characterization: Developing a robust and scalable synthesis protocol and performing full experimental characterization of its physical and chemical properties.

-

Spectroscopic Analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data to confirm its structure and purity.

-

Biological Screening: Evaluating the compound in a broad range of biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, or other pharmacological effects.

Given the current state of knowledge, any exploration of this compound would be foundational research, contributing new and valuable data to the field of chemistry and potentially uncovering a new class of biologically active agents.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 4-Nonanone [webbook.nist.gov]

- 8. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]

- 9. 4-NONANONE | 4485-09-0 [chemicalbook.com]

In-Depth Technical Guide: 6-Hydroxy-4-nonanone (CAS: 52762-53-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-4-nonanone, a keto-alcohol of interest in organic synthesis and potentially in the broader field of chemical biology. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and explores the potential biological relevance of this class of molecules. Due to the limited publicly available data specifically on this compound's biological activity, this guide also discusses the known roles of analogous aliphatic keto-alcohols in biological systems to provide a contextual framework for future research.

Physicochemical Properties

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 52762-53-5 | [1][3][4] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][3] |

| IUPAC Name | 6-hydroxynonan-4-one | [1] |

| Canonical SMILES | CCCC(CC(=O)CCC)O | [1] |

| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

| XLogP3-AA (Computed) | 1.3 | [1] |

Synthesis of this compound

The most direct and logical synthetic route to this compound is through a base-catalyzed aldol (B89426) condensation between 2-pentanone and butyraldehyde (B50154).[4] This reaction forms a new carbon-carbon bond and creates the characteristic β-hydroxy ketone structure.

Proposed Synthetic Pathway

The synthesis involves the deprotonation of the α-carbon of 2-pentanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The subsequent workup protonates the resulting alkoxide to yield the final product, this compound.

Detailed Experimental Protocol: Aldol Condensation

The following is a generalized experimental protocol for the synthesis of this compound based on standard aldol condensation procedures.[5][6][7][8]

Materials:

-

2-Pentanone

-

Butyraldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 equivalent) in ethanol. Cool the flask in an ice bath.

-

Base Addition: Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and add it dropwise to the stirred solution of 2-pentanone.

-

Aldehyde Addition: Add butyraldehyde (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to stir in the ice bath for 2-3 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Workup:

-

Quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Workflow Diagram:

Potential Biological Significance and Applications

Currently, there is a notable absence of published research detailing the specific biological activities or pharmacological applications of this compound. However, the broader class of aliphatic alcohols and ketones, as well as molecules containing the β-hydroxy ketone motif, are known to possess biological relevance.

General Biological Activity of Aliphatic Alcohols and Ketones

Aliphatic alcohols and ketones are ubiquitous in nature and can exhibit a range of biological effects. Their interactions with biological systems are often related to their ability to disrupt cell membranes and interact with enzymes.[9] For instance, some aliphatic ketones can be reduced to their corresponding secondary alcohols by metabolic processes, such as the action of alcohol dehydrogenase (ADH).[10][11] This interconversion is a key aspect of their metabolism. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of aliphatic secondary alcohols, ketones, and related esters, concluding that they do not pose a safety concern at current estimated levels of intake as flavoring agents.[12]

The β-Hydroxy Ketone Moiety in Drug Discovery

The β-hydroxy carbonyl motif, formed through the aldol reaction, is a fundamental structural unit in many biologically active natural products and pharmaceutical compounds.[13] The stereochemistry of the hydroxyl and carbonyl groups can be crucial for biological activity. Keto-enol tautomerism, a common phenomenon in β-hydroxy ketones, can also play a significant role in the biological properties of drugs.[14]

Potential Research Directions

Given the lack of specific data, future research on this compound could explore several avenues:

-

Antimicrobial Activity: Analogs of 4-hydroxy-2-quinolone, which share a hydroxylated ketone-like structure, have shown promising antifungal and antibacterial activities.[15] Screening this compound for similar properties could be a valuable starting point.

-

Enzyme Inhibition: The structure of this compound may allow it to act as a substrate or inhibitor for various enzymes, particularly dehydrogenases.

-

Metabolic Studies: Investigating the metabolism of this compound in vitro and in vivo would provide insights into its biotransformation and potential toxicological profile.

-

Intermediate for Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship Diagram for Future Research:

References

- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. magritek.com [magritek.com]

- 9. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated blood-ethanol concentration promotes reduction of aliphatic ketones (acetone and ethyl methyl ketone) to secondary alcohols along with slower oxidation to aliphatic diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]

- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: 6-Hydroxy-4-nonanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative biological relevance of 6-Hydroxy-4-nonanone. Due to the limited availability of specific experimental data for this compound, this guide presents hypothesized methodologies based on established chemical principles and draws parallels with structurally related, well-studied molecules.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3][4][5] |

| Molecular Weight | 158.24 g/mol | [1][2][4][5] |

| Canonical SMILES | CCCC(CC(=O)CCC)O | [2][4][5] |

| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | [4][5] |

| CAS Number | 52762-53-5 | [1][2][4][5] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 6 | [4] |

Hypothetical Synthesis and Purification

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound could be a two-step process starting from propanal and 2-hexanone (B1666271). This process would first form an α,β-unsaturated ketone, which is then selectively reduced to the desired hydroxyketone.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a hydroxyketone via an aldol condensation and subsequent reduction. This should be considered a representative method, requiring optimization for the specific synthesis of this compound.

Step 1: Synthesis of the α,β-Unsaturated Ketone (Non-5-en-4-one)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone (1 equivalent) in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the flask.

-

Aldehyde Addition: Cool the mixture in an ice bath and slowly add propanal (1 equivalent) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Selective Reduction to this compound

-

Luche Reduction: Dissolve the purified non-5-en-4-one (1 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1 equivalent) in methanol (B129727) and cool the solution to 0°C.

-

Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄) (1 equivalent) portion-wise to the stirred solution.

-

Reaction: Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Purification: Purify the final product by flash column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activities or signaling pathway involvement of this compound. However, its structure is similar to 4-hydroxy-2-nonenal (HNE), a well-researched α,β-unsaturated hydroxyalkenal. HNE is a product of lipid peroxidation and a known mediator in a variety of cellular signaling pathways, often related to oxidative stress.[6][7][8]

Given the structural similarities, it is plausible that this compound could interact with some of the same cellular targets as HNE, although likely with different potency and specificity. HNE is known to modulate signaling pathways such as NF-κB, Akt, and mTOR, primarily through its ability to form adducts with specific amino acid residues on signaling proteins.[7] For instance, at low concentrations, HNE can activate the NF-κB signaling pathway by forming adducts with IKK and IκB.[7]

The following diagram illustrates the signaling pathway of the related molecule, 4-hydroxy-2-nonenal (HNE), as a conceptual framework for how a similar hydroxy-ketone might function. It is important to note that this pathway has not been demonstrated for this compound.

Caption: HNE-mediated activation of the NF-κB signaling pathway.

Conclusion

This compound is a simple hydroxyketone for which detailed experimental and biological data are scarce. This guide provides its core physicochemical properties and outlines a plausible, though unvalidated, synthetic route and purification strategy. By drawing parallels with the well-studied signaling molecule 4-hydroxy-2-nonenal, we can speculate on potential, yet unproven, areas of biological relevance for this compound, particularly in the context of cellular signaling and oxidative stress. Further experimental investigation is required to elucidate the specific synthesis, properties, and biological functions of this molecule.

References

- 1. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxy-4-nonanone structural formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-4-nonanone is a beta-hydroxy ketone, a class of organic compounds characterized by a ketone functional group and a hydroxyl group on the beta carbon relative to the carbonyl. While specific biological activities for this compound are not extensively documented in current scientific literature, the beta-hydroxy ketone motif is present in various biologically active molecules and is a valuable synthon in organic chemistry. This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a general workflow for the characterization of this compound, intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its synthesis, purification, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 6-hydroxynonan-4-one | [1] |

| Synonyms | 6-hydroxy-nonan-4-one | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| CAS Number | 52762-53-5 | [1] |

| SMILES | CCCC(O)CC(=O)CCC | [2] |

| Physical State | Not available | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis of this compound

The most direct and common method for the synthesis of beta-hydroxy ketones is the aldol (B89426) condensation.[3] For this compound, a crossed aldol condensation between pentanal and 2-butanone (B6335102) under basic conditions is the logical synthetic route.[4] In this reaction, the enolate of 2-butanone acts as a nucleophile, attacking the carbonyl carbon of pentanal.

Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation

This protocol is a representative procedure based on general methods for aldol condensations.[4][5] Optimization may be required to achieve high yields and purity.

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Pentanal (Valeraldehyde)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Anhydrous diethyl ether or other suitable organic solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.2 equivalents) in the chosen organic solvent.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution of 2-butanone. The base acts as a catalyst to generate the enolate.

-

To this mixture, add pentanal (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C to minimize self-condensation of pentanal.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by slowly adding saturated aqueous ammonium chloride solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Biological Context and Potential Research Avenues

Currently, there is a lack of specific data in the peer-reviewed literature detailing the biological activities or signaling pathway involvement of this compound. However, structurally related aliphatic hydroxy ketones have been identified in nature and exhibit a range of biological functions, suggesting potential areas of investigation for this molecule.[6]

-

Pheromonal Activity: Simple chiral aliphatic hydroxy compounds are known to act as pheromones in insects, mediating chemical communication.[6] This suggests that this compound could be investigated for similar properties.

-

Antimicrobial and Antitumor Activity: Some beta-hydroxy ketones, particularly those with more complex structures, have been explored for their potential as anticancer agents.[7] While this compound is a simple aliphatic molecule, its potential cytotoxicity against various cell lines could be a subject of preliminary screening.

-

Flavor and Fragrance: Many ketones and alcohols with similar chain lengths are used as flavor and fragrance components.

Given the absence of established biological roles, a logical first step for researchers would be to perform broad biological screenings to identify any potential activities.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 6-Hydroxy-4-nonanone Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-hydroxy-4-nonanone, a valuable β-hydroxy ketone intermediate in various chemical syntheses. The focus is on providing detailed experimental protocols, quantitative data, and clear visualizations of the reaction pathways to aid researchers in the efficient preparation of this target molecule.

Introduction

This compound is a bifunctional molecule containing both a ketone and a secondary alcohol. This structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The synthesis of this compound and its precursors is of interest to researchers in fields such as medicinal chemistry, materials science, and natural product synthesis. This document outlines the most common and effective methods for its preparation, including the Crossed Aldol (B89426) Condensation, Grignard Reaction, and Reformatsky Reaction.

Core Synthetic Pathways

The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical control.

Crossed Aldol Condensation

The most direct and commonly cited method for the synthesis of this compound is the crossed aldol condensation between 2-pentanone and butanal (butyraldehyde). This reaction involves the formation of an enolate from 2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. The reaction can be catalyzed by either a base or an acid.

Reaction Scheme:

Caption: Crossed Aldol Condensation of 2-Pentanone and Butanal.

Experimental Protocol (Representative - Base-Catalyzed):

A detailed experimental protocol for the base-catalyzed crossed aldol condensation of 2-pentanone and butanal is provided below. This protocol is a representative procedure based on established methods for similar aldol reactions.

Materials:

-

2-Pentanone

-

Butanal

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in a mixture of water and ethanol. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Ketone: To the cooled basic solution, add 2-pentanone (1.2 equivalents) dropwise with stirring.

-

Addition of Aldehyde: Add butanal (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity (after chromatography) | >95% |

| Reaction Temperature | 0-25 °C |

| Reaction Time | 12-24 hours |

Grignard Reaction

An alternative approach to synthesize this compound involves the use of a Grignard reagent. This method would typically involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with a protected form of a 4-oxohexanal (B8731499) derivative or a related precursor. A more direct, albeit potentially less selective, conceptual pathway would be the reaction of propylmagnesium bromide with a β-keto aldehyde.

Logical Pathway:

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol (Conceptual):

This conceptual protocol outlines the steps for a Grignard synthesis. The synthesis of the required β-keto aldehyde precursor would be a multi-step process.

Materials:

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Protected 4-oxohexanal

-

Aqueous ammonium (B1175870) chloride (saturated solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react magnesium turnings with propyl bromide in anhydrous diethyl ether to prepare propylmagnesium bromide.

-

Reaction: Cool the Grignard solution in an ice bath. Add a solution of the protected 4-oxohexanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Deprotection: Extract the product with diethyl ether. The subsequent step would involve the removal of the protecting group under appropriate conditions to yield this compound.

-

Purification: The final product would be purified by column chromatography.

Quantitative Data (Estimated):

| Parameter | Value |

| Typical Yield (overall) | 40-60% |

| Purity (after chromatography) | >95% |

Reformatsky Reaction

The Reformatsky reaction offers another pathway to β-hydroxy carbonyl compounds. In the context of synthesizing a precursor to this compound, this would involve the reaction of an α-halo ester with butanal, followed by further synthetic transformations. For instance, the reaction of ethyl 2-bromopropanoate (B1255678) with butanal in the presence of zinc would yield ethyl 2-(1-hydroxybutyl)propanoate. This ester could then be converted to the desired ketone through a series of steps.

Workflow Diagram:

Caption: Workflow for the synthesis of a this compound precursor via the Reformatsky reaction.

Experimental Protocol (Precursor Synthesis):

This protocol describes the synthesis of a precursor, ethyl 2-(1-hydroxybutyl)propanoate.

Materials:

-

Zinc dust (activated)

-

Ethyl 2-bromopropanoate

-

Butanal

-

Anhydrous benzene (B151609) or THF

-

Dilute sulfuric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust.

-

Initiation: Add a small amount of a solution of ethyl 2-bromopropanoate and butanal in anhydrous benzene to the zinc. Gentle warming may be necessary to initiate the reaction.

-

Addition: Once the reaction starts, add the remaining solution of the α-halo ester and aldehyde dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional hour.

-

Workup: Cool the reaction mixture and add dilute sulfuric acid. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Quantitative Data (for the precursor):

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (after distillation) | >97% |

Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl and propyl chains, a methine proton adjacent to the hydroxyl group, and methylene (B1212753) protons adjacent to the ketone. |

| ¹³C NMR | A signal for the carbonyl carbon (~210 ppm), a signal for the carbon bearing the hydroxyl group (~70 ppm), and signals for the aliphatic carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (~1710 cm⁻¹) and a broad absorption for the O-H stretch (~3400 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 158.24 g/mol . |

Conclusion

This technical guide has detailed the primary synthetic methodologies for preparing this compound and its precursors. The Crossed Aldol Condensation represents the most direct route, while the Grignard and Reformatsky reactions offer alternative, multi-step pathways. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related β-hydroxy ketones. The successful synthesis and purification will rely on careful execution of the experimental procedures and appropriate analytical characterization.

The Enigmatic Presence of 6-Hydroxy-4-nonanone in Nature: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide delves into the current state of knowledge regarding the natural occurrence of the C9 oxylipin, 6-Hydroxy-4-nonanone. Despite its simple structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its distribution in the natural world. This document summarizes the available chemical data, explores plausible biosynthetic origins, and provides a strategic framework for future research aimed at its discovery and characterization in biological systems.

Chemical and Physical Properties

This compound is a bifunctional molecule containing both a ketone and a secondary alcohol group. A summary of its key chemical identifiers and computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | PubChem[1] |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| CAS Number | 52762-53-5 | PubChem[1] |

| IUPAC Name | 6-hydroxynonan-4-one | PubChem[1] |

| Synonyms | 6-hydroxy-nonan-4-one | PubChem[1] |

| Canonical SMILES | CCCC(CC(=O)CCC)O | PubChem[1] |

| InChI Key | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | PubChem[1] |

Natural Occurrence: An Uncharted Territory

As of the latest literature review, there is a notable absence of direct scientific reports confirming the isolation and identification of this compound from any natural source, including plants, fungi, insects, or microorganisms. Natural product databases and compilations of volatile compounds from various organisms do not currently list this specific molecule.

However, the presence of structurally related compounds in nature suggests that its existence is plausible. For instance, the metabolism of n-nonane in rats has been shown to produce a variety of oxidized metabolites, including 2-nonanol, 3-nonanol, 4-nonanol, and 4-nonanone[2]. Although this compound was not identified as a metabolite in that study, it highlights the biological machinery capable of hydroxylating and oxidizing a nonane (B91170) backbone[2]. The enzymatic hydroxylation of alkanes and ketones is a known biological process, often mediated by cytochrome P450 monooxygenases or other oxidoreductases, which could potentially act on a 4-nonanone (B1580890) precursor.

Furthermore, various C9 ketones and alcohols are known constituents of plant volatiles and insect semiochemicals, playing roles in communication and defense[3][4]. The biosynthesis of these compounds often originates from the oxidative cleavage of fatty acids.

Table 2: Quantitative Data on the Natural Occurrence of this compound

| Organism/Source | Tissue/Part | Concentration/Yield | Analytical Method | Reference |

| Data Not Available | - | - | - | - |

Putative Biosynthetic Pathway

In the absence of direct evidence, a hypothetical biosynthetic pathway for this compound can be proposed based on established metabolic reactions. A plausible route could involve the β-oxidation of a longer-chain fatty acid to yield a C9 intermediate, followed by specific enzymatic hydroxylation.

Recommended Experimental Protocols for Investigation

For researchers aiming to investigate the natural occurrence of this compound, a systematic approach is recommended. The following section outlines a general experimental workflow adaptable to various biological matrices.

Sample Preparation and Extraction

The choice of extraction method will depend on the sample matrix (e.g., plant material, fungal culture, insect extract).

-

Plant Tissues: For volatile and semi-volatile compounds, headspace solid-phase microextraction (HS-SPME) is a suitable technique for initial screening. For comprehensive analysis, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane, followed by concentration, is recommended.

-

Fungal Cultures: The culture broth can be extracted with a solvent such as ethyl acetate. The mycelium should be separated, dried, ground, and extracted separately.

-

Insect Extracts: Whole-body extraction or extraction of specific glands with a non-polar solvent is a common practice.

Sample Clean-up

Crude extracts often contain interfering substances that can affect analytical performance. Solid-phase extraction (SPE) is a valuable tool for sample clean-up. A silica-based sorbent can be used to separate compounds based on polarity.

Derivatization for GC-MS Analysis

The hydroxyl group of this compound can make it less volatile and prone to thermal degradation during gas chromatography. Derivatization to a more stable and volatile form is often necessary.

-

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This is a common and effective derivatization method for hydroxylated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile organic compounds.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of derivatized oxylipins.

-

Injection: Splitless injection is recommended for trace analysis.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV should be used to generate mass spectra. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST, Wiley) and to the spectrum of an authentic standard of this compound, if available. Key fragments for the TMS derivative would include ions resulting from the cleavage adjacent to the silylated oxygen and the carbonyl group.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. The lack of direct evidence presents a significant research opportunity. Future studies should focus on a broad screening of diverse biological sources, particularly those known to produce other C9 ketones and alcohols. The development of sensitive and specific analytical methods, as outlined in this guide, will be crucial for its potential discovery. The identification of this compound in a natural context could unveil novel biosynthetic pathways and potentially new bioactive molecules with applications in pharmaceuticals, agriculture, or flavor and fragrance industries.

References

6-Hydroxy-4-nonanone: An Obscure Compound with Limited Publicly Available Research

Despite its defined chemical structure and commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth information regarding the discovery, history, and biological activity of 6-Hydroxy-4-nonanone. This technical overview serves to consolidate the sparse available data and highlight the considerable gaps in the public knowledge base concerning this γ-hydroxyketone.

Chemical Identity and Properties

This compound is a C9 aliphatic ketone containing a hydroxyl group on the sixth carbon. Basic chemical information has been compiled from various chemical databases.[1][2][3][4][5]

| Property | Value | Source |

| CAS Number | 52762-53-5 | [1][3][4] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][4] |

| Molecular Weight | 158.241 g/mol | [2] |

| Synonyms | 6-hydroxy-nonan-4-one | [1][3] |

Synthesis and Discovery

The history of the discovery of this compound, including the individuals, location, and date of its first synthesis or isolation, remains undocumented in accessible scientific journals and historical records. While a potential synthetic route is suggested by some chemical suppliers, detailed experimental protocols, including reaction conditions, purification methods, and analytical characterization of the product, are not provided.

One supplier suggests a synthesis pathway involving the reaction of 2-pentanone with butyraldehyde. This would likely proceed through an aldol (B89426) addition reaction, a common method for forming β-hydroxy ketones, followed by further reactions to yield the γ-hydroxy ketone structure. However, without a primary literature source, the specifics of this synthesis remain unconfirmed.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity of this compound. Searches of prominent life science and medicinal chemistry journals have not yielded any studies investigating its effects on biological systems, its potential therapeutic applications, or its involvement in any signaling pathways. Therefore, no information can be provided on its mechanism of action, pharmacological properties, or toxicological profile.

Experimental Protocols

Due to the lack of primary research articles, no detailed experimental protocols for the synthesis, purification, or analysis of this compound can be provided.

Logical Relationships in Synthesis

While a specific experimental workflow for the synthesis of this compound is not documented, a generalized logical workflow for a potential aldol-based synthesis can be conceptualized.

Figure 1. A conceptual workflow illustrating a potential, unverified synthesis route for this compound based on common organic chemistry principles.

References

Technical Guide: Physicochemical Properties of 6-Hydroxy-4-nonanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

-

Abstract

This technical guide provides a summary of the available physicochemical information for the organic compound 6-Hydroxy-4-nonanone. Due to a lack of experimentally determined data in publicly accessible databases and literature, this document primarily presents computationally predicted properties. These predictions offer an initial characterization of the compound's physical state and appearance. This guide also outlines standard experimental protocols that would be employed to determine these properties empirically.

Introduction

This compound, with the chemical formula C₉H₁₈O₂, is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1][2][3] Its structure suggests properties influenced by both functional groups, such as the potential for hydrogen bonding due to the hydroxyl group, which would affect its boiling point and solubility. A comprehensive understanding of its physical state and appearance is fundamental for its application in research and development, including handling, formulation, and quality control.

Predicted Physicochemical Properties

Currently, there is a notable absence of experimentally verified data for the key physical properties of this compound. The information presented in this section is based on computational models and should be considered as estimations.

Physical State and Appearance

The physical state of this compound at standard temperature and pressure has not been experimentally documented. However, based on its molecular weight and the presence of a hydroxyl group which allows for hydrogen bonding, it is likely to be a liquid. Its appearance, color, and odor have not been described in the available literature.

Quantitative Data

The following table summarizes the available computed data for this compound. For comparative purposes, experimental data for the related compound, 4-nonanone, is also included to provide some context, although it lacks the hydroxyl group.

| Property | This compound (Computed) | 4-Nonanone (Experimental) | Data Source |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 158.24 g/mol | 142.24 g/mol | [1][2][3][4][5] |

| Melting Point | Not Available | -18.52 °C (estimate) | [1] |

| Boiling Point | Not Available | 187-188 °C | [4][5] |

| Density | Not Available | 0.819 g/mL | [4] |

| Topological Polar Surface Area | 37.3 Ų | 17.1 Ų | [2][5] |

| XLogP3-AA (LogP) | 1.3 | 2.8 | [2][5] |

| Hydrogen Bond Donor Count | 1 | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | 1 | [2][3] |

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physical properties of this compound, the following standard experimental methodologies would be employed.

Determination of Physical State and Appearance

-

Procedure: A sample of purified this compound would be visually inspected at ambient temperature (e.g., 20-25 °C) and atmospheric pressure. The state (solid, liquid, or gas), color, and clarity would be recorded. For odor, a qualitative description would be noted by carefully wafting the vapors towards the nose.

Melting Point Determination (if solid)

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, powdered sample of the compound would be packed into a capillary tube and heated in the melting point apparatus. The temperature range over which the substance melts would be recorded.

Boiling Point Determination

-

Apparatus: Distillation apparatus or a specialized micro boiling point apparatus.

-

Procedure: The compound would be heated in a distillation flask. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure would be recorded as the boiling point. For higher accuracy, this would be performed at a controlled pressure.

Density Measurement

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure: The mass of a known volume of the substance would be measured at a specific temperature. The density would then be calculated by dividing the mass by the volume.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While there is a significant gap in the experimentally determined physical properties of this compound, computational predictions suggest it is likely a liquid at standard conditions with a capacity for hydrogen bonding. This guide underscores the necessity for empirical studies to validate these predictions and provide a definitive characterization of this compound for its potential applications in scientific research and drug development. The outlined experimental protocols provide a clear path for obtaining this crucial data.

References

Potential Research Applications of 6-Hydroxy-4-nonanone: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

6-Hydroxy-4-nonanone, a simple aliphatic γ-hydroxy ketone, represents an underexplored molecule with potential applications in various fields of chemical and biological research. While direct studies on its biological activity are currently unavailable in the public domain, its structural motifs suggest several plausible avenues for investigation. This technical guide outlines a series of hypothetical research applications for this compound, providing a framework for its synthesis, potential biological screening, and derivatization into novel chemical entities. The document is intended to serve as a foundational resource for researchers interested in exploring the latent potential of this and structurally related compounds.

Introduction

Aliphatic hydroxy ketones are valuable chiral building blocks in organic synthesis and are found as core structures in a variety of natural products and pharmacologically active molecules. The γ-hydroxy ketone moiety, in particular, offers multiple reactive sites—a secondary alcohol and a ketone—that can be strategically manipulated to generate diverse molecular architectures. This compound (Figure 1) is a structurally straightforward example of this class of compounds. Its simple, unfunctionalized aliphatic chains make it an ideal starting point for systematic structure-activity relationship (SAR) studies.

This document presents a prospective research program for this compound, encompassing its chemical synthesis, proposed biological evaluation, and potential derivatization pathways.

Figure 1: Chemical Structure of this compound

Chemical Synthesis

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154), followed by a selective reduction of the resulting enone.

Proposed Synthetic Protocol

A potential synthetic workflow is outlined below.

Experimental Protocol:

-

Aldol Condensation: To a solution of pentan-2-one (1.0 eq) in ethanol, add a solution of sodium hydroxide (B78521) (1.2 eq) in water. Cool the mixture to 0°C and add butyraldehyde (1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.

-

Workup: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Selective Reduction: Dissolve the crude enone intermediate in methanol (B129727) and cool to 0°C. Add cerium(III) chloride heptahydrate (1.1 eq) and stir until dissolved. Add sodium borohydride (B1222165) (1.5 eq) portion-wise and stir for 2 hours.

-

Final Workup and Purification: Quench the reaction with acetone (B3395972) and concentrate. Add water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Hypothetical Biological Screening

Given the lack of existing data, a broad-based screening approach is proposed to identify potential biological activities of this compound.

Proposed Initial Screens

A tiered screening cascade is proposed to efficiently assess the biological potential of the compound.

Hypothetical Data Presentation

The following tables present hypothetical results from the proposed primary screens.

Table 1: Hypothetical Cytotoxicity Data of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | > 100 |

| A549 | Lung | > 100 |

| HCT116 | Colon | > 100 |

| HeLa | Cervical | > 100 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungi | 32 |

| Aspergillus niger | Fungi | > 128 |

Potential Derivatization and SAR Studies

The presence of two functional groups in this compound allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Proposed Derivatization Pathways

Key derivatization strategies could include:

-

Oxidation of the secondary alcohol to a diketone.

-

Reduction of the ketone to a diol.

-

Esterification or etherification of the alcohol.

-

Formation of imines or oximes from the ketone.

Conclusion

While this compound is a chemically simple and currently understudied molecule, it holds potential as a versatile starting material for the development of novel chemical probes and therapeutic leads. The synthetic route is straightforward, and the presence of two modifiable functional groups makes it an attractive scaffold for medicinal chemistry campaigns. The proposed screening cascade and derivatization strategies in this guide offer a roadmap for initiating research into the biological and chemical properties of this compound. Further investigation is warranted to unlock the full potential of this compound and its derivatives.

Methodological & Application

Synthesis of 6-Hydroxy-4-nonanone: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6-hydroxy-4-nonanone, a valuable intermediate in organic synthesis. The protocol is based on a base-catalyzed aldol (B89426) condensation reaction between 2-pentanone and butyraldehyde (B50154).

Overview

This compound is a keto-alcohol with the chemical formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1][2] Its synthesis is achieved through a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the nucleophilic addition of an enolate ion from a ketone (2-pentanone) to an aldehyde (butyraldehyde).

Synthesis Pathway

The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism. In the presence of a base, 2-pentanone is deprotonated at the α-carbon to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The resulting alkoxide intermediate is then protonated, typically by the solvent, to yield the final product, this compound.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Pentanone | C₅H₁₀O | 86.13 |

| Butyraldehyde | C₄H₈O | 72.11 |

| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 |

| Ethanol (95%) | C₂H₅OH | 46.07 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone in ethanol. Cool the solution in an ice bath.

-

Addition of Base and Aldehyde: Slowly add an aqueous solution of sodium hydroxide to the cooled ketone solution while stirring. Subsequently, add butyraldehyde dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

3.4. Quantitative Data

| Parameter | Value/Range |

| Reactant Ratio (2-Pentanone:Butyraldehyde) | Typically 1:1 to 1:1.5 |

| Catalyst Concentration (NaOH) | Catalytic amount (e.g., 0.1 eq) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 1-4 hours (monitor by TLC) |

| Expected Yield | Moderate to High |

| Purity | >95% after purification |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Application Note: Quantitative Analysis of 6-Hydroxy-4-nonanone using Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 6-Hydroxy-4-nonanone in biological matrices. The method is based on Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization procedure.

Introduction

This compound is a keto-alcohol that may arise from various biological or chemical processes. Due to its polar functional groups (a ketone and a hydroxyl group), it exhibits low volatility and thermal instability, making direct analysis by gas chromatography challenging. To overcome these limitations, a derivatization strategy is employed to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.

This protocol details a robust two-step derivatization process involving methoximation of the ketone group followed by silylation of the hydroxyl group. This widely used technique effectively reduces polarity and prevents tautomerization, leading to improved chromatographic peak shape and detection sensitivity.[1][2]

Analytical Method Overview

The analytical workflow consists of sample preparation (extraction), chemical derivatization, and instrumental analysis by GC-MS. An internal standard should be used to ensure accuracy and precision.

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix.

-

Derivatization: A two-step reaction is performed.

-

Methoximation: The ketone group is converted to a methoxime using methoxyamine hydrochloride (MeOx). This step protects the carbonyl group and prevents the formation of multiple derivatives from tautomers.[1]

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen, significantly increasing the volatility of the analyte.[1]

-

-

Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.

dot graph "experimental_workflow" { graph [layout=dot, rankdir=TB, splines=ortho, label="Experimental Workflow for this compound Analysis", fontname="Arial", fontsize=14, fontcolor="#202124", compound=true, size="11,8!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_deriv" { label="Derivatization"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_analysis" { label="Instrumental Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

drying -> methoximation [lhead=cluster_deriv, ltail=cluster_prep, color="#5F6368"]; silylation -> gcms [lhead=cluster_analysis, ltail=cluster_deriv, color="#5F6368"];

edge [color="#5F6368"]; } caption { label = "Figure 1: Overall experimental workflow."; fontsize = 10; fontname = "Arial"; }

Figure 1: Overall experimental workflow.

Experimental Protocols

3.1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS), e.g., a deuterated analog like 4-hydroxy-2-nonenal-d11 (if available) or a structurally similar compound.

-

Methoxyamine hydrochloride (MeOx), 98%

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Pyridine, anhydrous

-

Hexane, HPLC grade

-

Ethyl Acetate, HPLC grade

-

Sodium sulfate, anhydrous

-

Ultrapure water

-

Sample matrix (e.g., plasma, cell lysate)

3.2. Protocol for Sample Preparation and Derivatization

This protocol is adapted from established methods for analyzing polar metabolites and lipid peroxidation products.[1][3]

-

Sample Extraction (Liquid-Liquid Extraction):

-

To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.

-

Add 500 µL of a cold extraction solvent mixture (e.g., Hexane:Ethyl Acetate 1:1 v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4°C for 10 minutes at 10,000 x g to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass vial.

-

Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

-

Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature until complete dryness.

-

-

Step 1: Methoximation:

-

To the dried residue, add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine).

-

Vortex briefly to dissolve the residue.

-

Incubate the mixture at 60°C for 60 minutes in a shaker or heating block.[4]

-

Allow the vial to cool to room temperature.

-

-

Step 2: Silylation:

-

Add 50 µL of MSTFA (with 1% TMCS) to the vial from the previous step.

-

Vortex briefly.

-

Incubate the mixture at 60°C for 30 minutes.[1]

-

Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.

-

3.3. GC-MS Instrumental Parameters

The following are representative instrument conditions. Optimization may be required based on the specific instrument and column used.

| Parameter | Suggested Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard (e.g., M+•, M-15, or other characteristic fragments) |

| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |

Data Presentation and Performance

As no specific performance data for this compound was found in the literature, the following table presents typical validation parameters for the analysis of a related derivatized compound, 4-hydroxy-2-nonenal (HNE), which can be considered representative for establishing a new method.[3]

Table 1: Representative Method Performance Characteristics

| Parameter | Expected Performance Range |

| Linearity (r²) | > 0.995 |

| Calibration Range | 2.5 - 250 nmol/L |

| Limit of Detection (LOD) | < 1 nmol/L |

| Limit of Quantification (LOQ) | < 2.5 nmol/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Data presented is based on a validated method for a similar analyte, 4-hydroxy-2-nonenal, and serves as a target for method validation.[3]

Visualization of Derivatization Reaction

The chemical derivatization process is crucial for preparing this compound for GC-MS analysis. The following diagram illustrates the two-step reaction.

dot digraph "derivatization_pathway" { graph [layout=dot, rankdir=LR, splines=true, label="Derivatization Pathway of this compound", fontname="Arial", fontsize=14, fontcolor="#202124", size="11,8!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Analyte [label="this compound\n(Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_Product [label="Methoxime Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2_Product [label="Final MOX-TMS Derivative\n(Volatile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagent1 [label="Methoxyamine HCl\n(MeOx)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="MSTFA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagent1 -> Analyte [style=invis]; // Helper for positioning Analyte -> Step1_Product [label=" Step 1: Methoximation \n (Protects Ketone) "]; Reagent2 -> Step1_Product [style=invis]; // Helper for positioning Step1_Product -> Step2_Product [label=" Step 2: Silylation \n (Adds Volatility) "];

// Grouping for clarity {rank=same; Reagent1; Analyte;} {rank=same; Reagent2; Step1_Product;} {rank=same; Step2_Product;} }

Figure 2: Chemical derivatization pathway.

Conclusion

The described GC-MS method, incorporating a two-step methoximation and silylation derivatization, provides a robust and sensitive framework for the quantification of this compound. While the specific performance characteristics must be determined through formal method validation, the protocol is based on well-established principles for the analysis of analogous compounds containing hydroxyl and ketone functionalities.[1][2][3] This application note serves as a comprehensive guide for researchers aiming to measure this and other similar keto-alcohols in complex matrices.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Hydroxy-4-nonanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of 6-Hydroxy-4-nonanone using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers in acquiring and interpreting NMR data for this and structurally related molecules.

Introduction

This compound is a bifunctional organic molecule containing both a ketone and a secondary alcohol. Its structural characterization is crucial for its application in various fields, including organic synthesis and drug discovery. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure, including the connectivity of atoms and their stereochemical arrangement. This note describes the expected ¹H and ¹³C NMR spectra and provides generalized protocols for acquiring one-dimensional (1D) and two-dimensional (2D) NMR data.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide a reliable starting point for spectral assignment. The numbering of the carbon atoms is as follows:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 0.92 | t | 3H |

| 2 | 1.59 | sext | 2H |

| 3 | 2.44 | t | 2H |

| 5a | 2.58 | dd | 1H |

| 5b | 2.68 | dd | 1H |

| 6 | 3.95 | m | 1H |

| 7 | 1.45 | m | 2H |

| 8 | 1.35 | m | 2H |

| 9 | 0.91 | t | 3H |

| OH | Variable | br s | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| 1 | 13.9 |

| 2 | 17.3 |

| 3 | 42.1 |

| 4 | 211.8 |

| 5 | 49.5 |

| 6 | 68.2 |

| 7 | 38.8 |

| 8 | 18.9 |

| 9 | 14.1 |

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may need to be optimized.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar molecules. Other suitable solvents include acetone-d₆, and methanol-d₄.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

3.2. 1D NMR Spectroscopy

3.2.1. ¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K.

3.2.2. ¹³C NMR Acquisition

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

3.3. 2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

-

Expected Correlations:

-

H-1 with H-2

-

H-2 with H-1 and H-3

-

H-3 with H-2

-

H-5 with H-6

-

H-6 with H-5 and H-7

-

H-7 with H-6 and H-8

-

H-8 with H-7 and H-9

-

H-9 with H-8

-

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling).

-

Expected Correlations:

-

H-1 with C-1

-

H-2 with C-2

-

H-3 with C-3

-

H-5 with C-5

-

H-6 with C-6

-

H-7 with C-7

-

H-8 with C-8

-

H-9 with C-9

-

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.

-

Expected Key Correlations:

-

H-1 to C-2, C-3

-

H-2 to C-1, C-3, C-4

-

H-3 to C-2, C-4, C-5

-

H-5 to C-3, C-4, C-6, C-7

-

H-6 to C-4, C-5, C-7, C-8

-

H-7 to C-5, C-6, C-8, C-9

-

H-8 to C-6, C-7, C-9

-

H-9 to C-7, C-8

-

Visualizations

Diagram 1: General Workflow for NMR Structural Elucidation

Caption: Workflow for NMR data acquisition and analysis.

Diagram 2: Logical Relationship of 2D NMR Experiments for Structural Assignment

Caption: Interconnectivity of NMR experiments for structure elucidation.

Application Notes & Protocols: Purification of 6-Hydroxy-4-nonanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and generalized protocols for the purification of 6-Hydroxy-4-nonanone, a beta-hydroxy ketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific published purification data for this compound, this guide focuses on establishing a methodological framework based on standard organic chemistry techniques. The protocols for flash column chromatography, vacuum distillation, and recrystallization are presented as starting points for method development and optimization.

Introduction to this compound

This compound (CAS No: 52762-53-5) is a bifunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1][2][3] Its structure suggests moderate polarity and the potential for hydrogen bonding, which are key considerations for selecting an appropriate purification strategy. The purity of such compounds is critical for their use in drug development, flavor and fragrance synthesis, and as intermediates in complex organic syntheses, as impurities can lead to undesirable side reactions and affect biological activity.

The primary challenges in purifying beta-hydroxy ketones like this compound include their susceptibility to dehydration under harsh conditions (e.g., high heat or strong acid/base catalysis) to form the corresponding α,β-unsaturated ketone, and the potential for other side reactions.[4] Therefore, purification methods must be chosen to minimize thermal stress and exposure to reactive conditions.

Physicochemical Properties